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molecular formula C18H25NO4 B8668824 Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Methyl 3-((tert-butoxycarbonyl)amino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B8668824
M. Wt: 319.4 g/mol
InChI Key: KVOLFYNOXSDNOR-UHFFFAOYSA-N
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Patent
US08455475B2

Procedure details

TFA (0.7 ml, 9 mmol, 13 eq.) was added to a stirred solution of methyl 3-(tert-butoxycarbonylamino)-1,1-dimethyl-2,3-dihydro-1H-indene-5-carboxylate (220 mg, 0.69 mmol, 1 eq.) in methylene chloride (10 ml) at 0° C. and the mixture was stirred at RT for 2 h. After complete deprotection (checked by TLC) the solvent was removed under reduced pressure. The residue was diluted with methylene chloride (50 ml) and washed with water (10 ml) and brine (10 ml). The organic part was evaporated under reduced pressure to give the crude product which was directly used for the next step without further purification.
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC([NH:15][CH:16]1[C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:25]([O:27][CH3:28])=[O:26])[CH:23]=2)[C:18]([CH3:30])([CH3:29])[CH2:17]1)=O)(C)(C)C>C(Cl)Cl>[NH2:15][CH:16]1[C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:25]([O:27][CH3:28])=[O:26])[CH:23]=2)[C:18]([CH3:30])([CH3:29])[CH2:17]1

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
220 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CC(C2=CC=C(C=C12)C(=O)OC)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete deprotection (checked by TLC) the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with methylene chloride (50 ml)
WASH
Type
WASH
Details
washed with water (10 ml) and brine (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic part was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1CC(C2=CC=C(C=C12)C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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